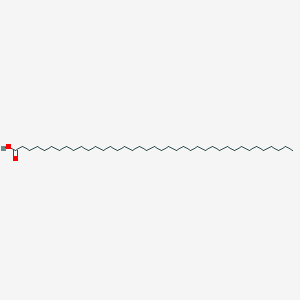
Nonatriacontanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonatriacontanoic acid is a chemical compound with the molecular formula C39H78O2 . It has an average mass of 579.035 Da and a monoisotopic mass of 578.600159 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 39 carbon atoms, 78 hydrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule is not specified in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources . As a long-chain fatty acid, it can be expected to be a solid at room temperature and to have low solubility in water.Applications De Recherche Scientifique
Surfactant Influence in Oxidation Reactions
Nonatriacontanoic acid, as part of a broader category of fatty acids, can be significant in the study of surfactants and their roles in chemical reactions. Research by Ghosh et al. (2015) explored the influence of various surfactants on the cerium(IV) oxidation of valeraldehyde, a process related to fatty acids like this compound. This study highlights the impact of surfactants in enhancing reaction rates and their potential applications in industrial processes involving fatty acids (Ghosh et al., 2015).
Environmental and Health Assessments
Studies on compounds structurally similar to this compound, such as perfluorinated acids, provide insights into environmental and health assessments. For example, the research by McCord and Strynar (2019) on per- and polyfluoroalkyl substances in the Cape Fear River demonstrates the importance of understanding the environmental impact and potential health risks of these compounds. Their work emphasizes the need for comprehensive screening and monitoring of such substances (McCord & Strynar, 2019).
Photocatalytic Decomposition
Research on the decomposition of structurally related compounds, such as nonafluoropentanoic acid, may offer insights into potential applications of this compound. A study by Hori et al. (2004) demonstrated the photocatalytic decomposition of nonafluoropentanoic acid using a tungstic heteropolyacid photocatalyst. This study could provide a basis for exploring similar decomposition methods for this compound and its derivatives (Hori et al., 2004).
Biomonitoring and Human Exposure
Research into human exposure to similar long-chain perfluorinated chemicals, like perfluorooctanoic acid, can offer valuable insights. The study by Wang et al. (2018) on non-invasive samples (hair, nail, and urine) for assessing human exposure to such substances highlights the importance of understanding the bioaccumulation and potential health impacts of these compounds (Wang et al., 2018).
Antioxidant Properties in Detoxification
Studies on compounds with similar functional groups, such as lipoic acid, can provide insights into the potential antioxidant properties of this compound. Navari-Izzo et al. (2002) explored lipoic acid's unique antioxidant capabilities in the detoxification of activated oxygen species, suggesting potential research avenues for the antioxidative applications of this compound (Navari-Izzo et al., 2002).
Propriétés
IUPAC Name |
nonatriacontanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39(40)41/h2-38H2,1H3,(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUXWTQRQALDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558949 |
Source


|
| Record name | Nonatriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121730-32-3 |
Source


|
| Record name | Nonatriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121730-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonatriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3046185.png)
![1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B3046187.png)
![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3046188.png)


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3046192.png)

![5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3046196.png)




